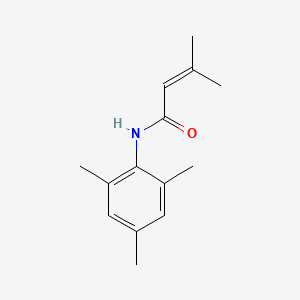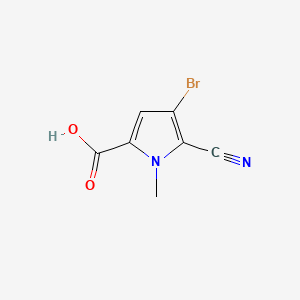
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with bromine, cyano, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Various substituted pyrrole derivatives.
Reduction: 4-Amino-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation: 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2,3-dicarboxylic acid.
Aplicaciones Científicas De Investigación
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and cyano allows for specific interactions with target molecules, influencing their binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.
5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid:
4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and cyano groups on the pyrrole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H5BrN2O2 |
|---|---|
Peso molecular |
229.03 g/mol |
Nombre IUPAC |
4-bromo-5-cyano-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrN2O2/c1-10-5(7(11)12)2-4(8)6(10)3-9/h2H,1H3,(H,11,12) |
Clave InChI |
QECTVKOIXDVATE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=C1C#N)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



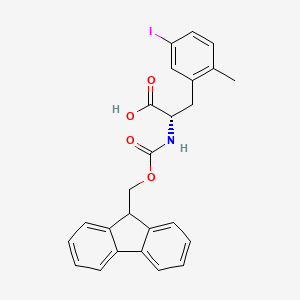
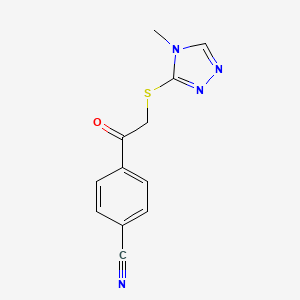
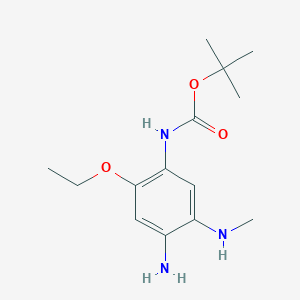
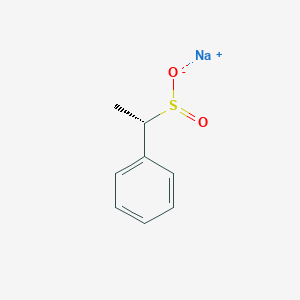
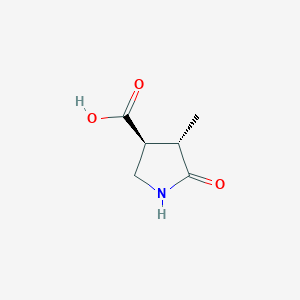
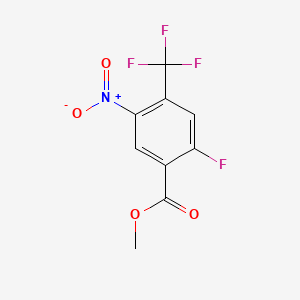
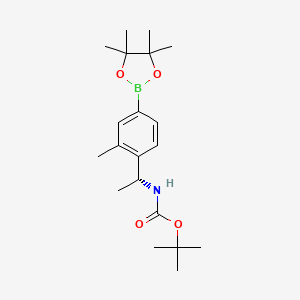
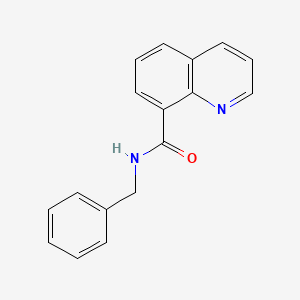
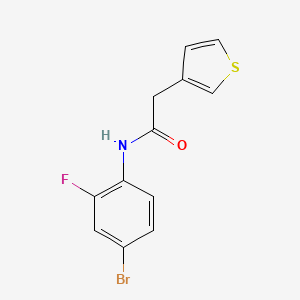

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
